2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

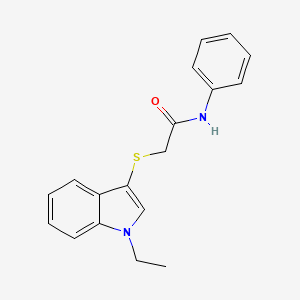

The molecular structure of 2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide consists of an indole ring attached to a phenylacetamide group via a sulfur atom. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to 2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide, has focused on glutaminase inhibition. These studies aim at understanding the therapeutic potential of inhibiting glutaminase, a key enzyme in cancer metabolism. BPTES and its analogs have shown promise in attenuating the growth of cancer cells, suggesting a potential application of related compounds in developing cancer therapeutics (Shukla et al., 2012).

Antimicrobial Activity

Compounds derived from benzimidazole and thiadiazole scaffolds, similar to the sulfanyl-acetamide structure, have been explored for their antimicrobial properties. These studies have led to the identification of novel structures with potent activity against various pathogenic microorganisms, indicating the potential use of this compound in developing new antimicrobial agents (Carcanague et al., 2002).

Stereoselective Glycosylations

Research involving the use of phenylsulfanylacetamide derivatives in stereoselective glycosylations highlights the role of such compounds in synthesizing biologically important oligosaccharides. This indicates a potential application in the synthesis of complex carbohydrates for research and therapeutic purposes (Kim et al., 2005).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of sulfonamide hybrids bearing carbamate and acyl-thiourea scaffolds have shown significant enzyme inhibitory activity. Such studies underline the potential of sulfanyl-acetamide compounds in the development of enzyme inhibitors for therapeutic applications (Hussein, 2018).

Mechanism of Action

Target of Action

The primary targets of the compound “2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide” are currently unknown. The compound is a derivative of indole, which is a common structure in many biologically active molecules, suggesting that it may interact with a variety of biological targets .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, including neurotransmission, inflammation, and cellular signaling .

Pharmacokinetics

The presence of the indole ring and the acetamide group suggest that it may be well-absorbed and could potentially cross the blood-brain barrier .

Result of Action

Given its structural similarity to other indole derivatives, it may have a variety of effects depending on its specific targets .

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVORHLVFJNBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2761456.png)

![3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)

![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)

![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)

![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)

![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)

![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)